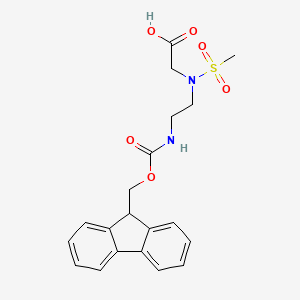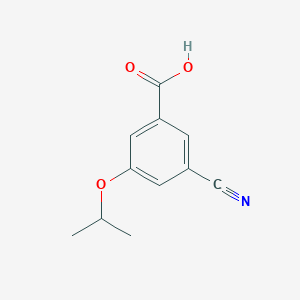![molecular formula C22H31O2P B1403168 Di-tert-butil(2',6'-dimetoxi-[1,1'-bifenil]-2-il)fosfina CAS No. 819867-21-5](/img/structure/B1403168.png)
Di-tert-butil(2',6'-dimetoxi-[1,1'-bifenil]-2-il)fosfina
Descripción general
Descripción
Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a chemical compound known for its unique structure and properties. It is often used as a ligand in various catalytic processes, particularly in the field of organic synthesis. The compound’s structure features a biphenyl core with two methoxy groups and a phosphine group substituted with two tert-butyl groups, which contribute to its stability and reactivity.
Aplicaciones Científicas De Investigación
Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine, also known as 2-(Di-tert-butylphosphino)-2’,6’-dimethoxybiphenyl, is to act as a ligand in various catalytic reactions . It is used in the formation of complex catalysts that are involved in a variety of chemical reactions .
Mode of Action
This compound interacts with its targets by binding to them and forming a complex. This complex then acts as a catalyst, speeding up the reaction without being consumed in the process . The presence of this compound can significantly enhance the efficiency and selectivity of the reaction .
Biochemical Pathways
The compound is involved in several biochemical pathways, particularly in reactions such as the Rhodium-catalyzed cycloaddition of diynes to sulfonimines and the intramolecular allylic alkylation reaction using Pd catalyst . These reactions lead to the formation of various products, including 1,2-Dihydropyridines and enantiorich disubstituted γ-lactams .
Pharmacokinetics
Instead, it remains unchanged throughout the reaction and can be recovered and reused .
Result of Action
The result of the compound’s action is the efficient and selective catalysis of various reactions. This leads to the formation of desired products with high yield and purity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is air-, moisture-, and thermally-stable, and is highly soluble in a wide range of common organic solvents . These properties make it a versatile and robust catalyst for use in various reaction conditions .
Análisis Bioquímico
Biochemical Properties
Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine plays a crucial role in biochemical reactions as a ligand. It interacts with various enzymes, proteins, and other biomolecules to facilitate catalytic processes. For instance, it can form complexes with transition metals such as palladium and rhodium, which are essential for catalyzing reactions like hydrogenation and cycloaddition . These interactions are typically characterized by the formation of stable coordination bonds between the phosphine ligand and the metal center, enhancing the reactivity and selectivity of the catalytic process.
Cellular Effects
The effects of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal complexes can lead to the activation or inhibition of specific enzymes involved in metabolic pathways . Additionally, it may affect the expression of genes related to oxidative stress and cellular defense mechanisms, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects through binding interactions with biomolecules. The phosphine group can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions . These interactions can lead to enzyme inhibition or activation, depending on the nature of the metal complex and the specific biochemical pathway involved. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects by enhancing catalytic processes and improving metabolic efficiency . At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed in studies, indicating that there is a critical dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modulate metabolic flux by influencing the activity of key enzymes involved in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, it may affect metabolite levels by altering the balance between anabolic and catabolic processes, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The compound’s lipophilic nature allows it to readily cross cell membranes, enhancing its distribution within the cellular environment.
Subcellular Localization
The subcellular localization of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with enzymes and other biomolecules . These interactions can modulate the compound’s activity and function, contributing to its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2,6-dimethoxy-1,1’-biphenyl with tert-butylphosphine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity and minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in reactions involving di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine include oxidizing agents like hydrogen peroxide for oxidation reactions, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, substituted biphenyl derivatives, and metal-phosphine complexes. These products are valuable intermediates in organic synthesis and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
®-DTBM-SEGPHOS®: A similar compound with a different substitution pattern on the biphenyl core.
®-DM-SEGPHOS®: Another related compound with distinct electronic properties.
®-DM-BINAP: A compound with a similar phosphine group but different overall structure.
Uniqueness
Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific substitution pattern, which provides a balance of steric hindrance and electronic effects. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Propiedades
IUPAC Name |
ditert-butyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31O2P/c1-21(2,3)25(22(4,5)6)19-15-10-9-12-16(19)20-17(23-7)13-11-14-18(20)24-8/h9-15H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPUFWFLYXQTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=C(C=CC=C2OC)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737324 | |
| Record name | Di-tert-butyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819867-21-5 | |
| Record name | Di-tert-butyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)
![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)

![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)



![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)

